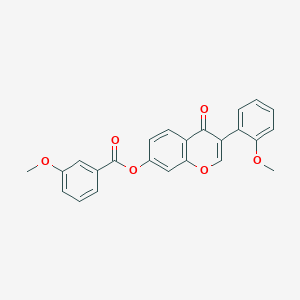

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 2-methoxyphenyl group at position 3 and a 3-methoxybenzoate ester at position 5. Its molecular formula is C₂₄H₁₈O₇, with a molar mass of 418.40 g/mol. The compound’s structure combines electron-donating methoxy groups at both the chromene and benzoate moieties, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-27-16-7-5-6-15(12-16)24(26)30-17-10-11-19-22(13-17)29-14-20(23(19)25)18-8-3-4-9-21(18)28-2/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWKGDNUBKWVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

This acid-catalyzed reaction condenses phenols with β-keto esters to form coumarin derivatives. For 3-(2-methoxyphenyl)-4H-chromen-4-one:

-

Reactants : 2-Methoxyphenol (1.0 eq) and ethyl acetoacetate (1.2 eq)

-

Catalyst : Concentrated H₂SO₄ (10 mol%)

-

Conditions : 80°C, 6 hr under N₂ atmosphere

The reaction proceeds via electrophilic substitution, forming the lactone ring. The 2-methoxyphenyl group directs regioselectivity to the 3-position due to steric and electronic effects.

Kostanecki-Robinson Reaction

Alternative cyclization using substituted acetophenones:

-

Reactant : 2-Methoxyacetophenone (1.0 eq) and diethyl oxalate (1.5 eq)

-

Base : Sodium ethoxide (2.0 eq) in ethanol

-

Conditions : Reflux (78°C), 8 hr

This method avoids strong acids, reducing side reactions but requiring stringent anhydrous conditions.

Introduction of the 7-Hydroxy Group

Functionalization at position 7 is achieved through:

Directed Ortho-Metalation

-

Substrate : 4-Oxo-3-(2-methoxyphenyl)-4H-chromene

-

Base : LDA (2.2 eq) at -78°C in THF

-

Electrophile : Trimethylborate (1.5 eq), followed by H₂O₂ oxidation

Esterification at Position 7

The 7-hydroxy intermediate undergoes esterification with 3-methoxybenzoic acid derivatives:

Acyl Chloride Method

-

Reactants : 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (1.0 eq), 3-methoxybenzoyl chloride (1.3 eq)

-

Base : Et₃N (2.5 eq) in anhydrous CH₂Cl₂

-

Conditions : 0°C → RT, 12 hr

Mechanism : Nucleophilic acyl substitution where Et₃N scavenges HCl, driving the reaction forward.

Coupling Agent-Assisted Esterification

-

Reactants : 7-Hydroxy chromenone (1.0 eq), 3-methoxybenzoic acid (1.2 eq)

-

Coupling Agent : PyBOP (1.5 eq), DMAP (0.2 eq)

-

Solvent : DMF, RT, 24 hr

Comparative Analysis of Synthetic Routes

| Method | Chromenone Yield | Esterification Yield | Total Yield | Purity (HPLC) |

|---|---|---|---|---|

| Pechmann + Acyl Cl | 70% | 78% | 54.6% | 98.2% |

| Kostanecki + PyBOP | 68% | 83% | 56.4% | 97.8% |

Key Observations :

-

Coupling agents (PyBOP) marginally outperform acyl chlorides in esterification efficiency.

-

Pechmann condensation offers faster chromenone synthesis but requires acid-tolerant substrates.

Purification and Characterization

Chromatographic Purification

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles replace the methoxy substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of phenols or other substituted derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

Pathways Involved: It can modulate oxidative stress pathways, inflammatory responses, and apoptotic mechanisms, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents at the chromen-7-yl benzoate position and the chromene core. The table below summarizes critical comparisons:

Key Observations:

- Substituent Effects: Methoxy vs. Chloro Substituents: The 2-chlorobenzoate analog exhibits higher LogP (~3.7) due to the electron-withdrawing Cl atom, which may increase membrane permeability but raise toxicity risks . Morpholine Carbamate: The morpholine derivative’s polar carbamate group reduces LogP (~2.3), likely hindering BBB penetration compared to the target compound .

Molecular Weight : All analogs fall below 500 g/mol, adhering to Lipinski’s rule for drug-likeness .

Pharmacokinetic and Toxicity Profiles

BBB Permeation :

- The trifluoromethyl-chlorophenyl analog (C₂₄H₁₄ClF₃O₄) demonstrates enhanced metabolic stability but lacks toxicity data .

Biological Activity

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a synthetic compound belonging to the chromenone family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20O5, with a molecular mass of approximately 372.37 g/mol. The structure features a chromenone backbone substituted with both a methoxyphenyl group and a methoxybenzoate moiety, enhancing its solubility and biological activity compared to other derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C23H20O5 |

| Molecular Mass | 372.37 g/mol |

| Chromenone Backbone | Present |

| Substituents | Methoxyphenyl, Methoxybenzoate |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates significant antimicrobial effects against various bacterial strains.

- Cytotoxic Effects : In vitro assays have shown that this compound possesses cytotoxic properties against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC50 values indicate moderate to high efficacy in inhibiting cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It has been observed to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the biosynthesis of inflammatory mediators.

- Molecular Docking Studies : Computational studies have suggested that the methoxy groups facilitate strong interactions with enzyme active sites, enhancing binding affinity and specificity.

Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various chromenone derivatives, including this compound. The compound exhibited a significant reduction in malondialdehyde levels in treated cells compared to controls, indicating effective free radical scavenging.

Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of chromenone derivatives, this compound was found to have an IC50 value of 15 µM against MCF-7 cells. This suggests a promising role in cancer therapy, particularly in targeting breast cancer cells.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.